Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a thiophene moiety. For instance, analogs such as ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (compound 7 in ) are synthesized via hydrogenation using Raney nickel under high-pressure conditions, with noted sensitivity to air due to oxidation at the 3-position . This suggests that this compound may share similar synthetic challenges and stability considerations.
Properties
IUPAC Name |
ethyl 4-thiophen-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-5,8-9,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZUKMRXCNCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Ethyl 4-(thiophen-2-yl)pyrrolidine-3-methanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring and a thiophene moiety, making it valuable in medicinal chemistry and materials science. It is a carboxylate ester and a heterocyclic organic compound because it contains both nitrogen and sulfur in its structure.
Scientific Research Applications
Medicinal Chemistry
- Enzyme Activity and Receptor Binding this compound can modulate enzyme activity or receptor binding through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic systems.
- Antimicrobial Properties Research suggests that this compound has potential antimicrobial properties, but more detailed studies are needed to understand the specific mechanisms at the molecular level.
- Building Block in Synthesis this compound is used as a building block in synthesizing more complex organic compounds.
- Antiseizure and Antinociceptive Evaluation Derivatives of pyrrolidine are evaluated for antiseizure and antinociceptive properties . The ongoing development of safer anticonvulsants and analgesics is necessary to address unmet clinical needs in treating epilepsy and pain .
- Drug Discovery Thiophene derivatives are of interest in drug discovery .
Materials Science
- General Applications this compound is used in various fields, including materials science.
- Study of Molecular Structure The compound's structural integrity can be studied using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration.
- Analysis It is used in activation analysis where a high degree of quality control is desired, offering a sensitivity that exceeds conventional quantitative analysis .
Chemical Reactions
This compound can participate in chemical reactions typical of esters and heterocycles:
- Ester hydrolysis
- Transesterification
- Amide formation
Mechanism of Action
The mechanism of action of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine derivatives (e.g., compound 7) often require controlled hydrogenation conditions to avoid side reactions, such as oxidation at the 3-position .
- Thiophene-containing compounds (e.g., compound 14) are synthesized via heterocyclization, enabling functionalization at multiple positions for biological activity optimization .
Physicochemical Properties
Spectroscopic and physical property comparisons are critical for understanding structural influences:
Key Observations :
Key Observations :
- Thiophene-pyridine hybrids (e.g., compound 14) demonstrate potent CDK2 inhibition (IC50: 0.24–0.93 µM), comparable to the reference drug roscovitine (IC50: 0.394 µM) .
- Pyrrolidine carboxylates (e.g., compound 7) are precursors to clinically relevant molecules like ABT-627, indicating their utility in drug discovery .
Stability and Reactivity
- Air Sensitivity : Pyrrolidine derivatives with electron-rich substituents (e.g., compound 7) are prone to oxidation at the 3-position, necessitating inert storage conditions .
- Hydrolysis : Ethyl esters in compounds like 14 may undergo hydrolysis under basic conditions, as seen in the conversion of ester 8 to carboxylic acid 9 in .
Biological Activity
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring fused with a thiophene moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
1. Antimicrobial Activity
Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. A study highlighted that derivatives with similar thiophene structures demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | < 16 µg/mL |
| This compound | S. aureus | TBD |
| Compound B | E. coli | > 64 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promising results against lung adenocarcinoma (A549) cells. For instance, certain derivatives exhibited reduced cell viability in A549 models, indicating their potential as anticancer agents .
Table 2: Anticancer Activity Against A549 Cells
| Compound | Viability (%) at 100 µM | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Cisplatin | 78% | 5.0 |
| Compound C | 64% | TBD |
3. Anticonvulsant Activity
Recent studies have also investigated the anticonvulsant properties of thiophene derivatives. This compound's mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity . In animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and severity.
Table 3: Anticonvulsant Efficacy in Animal Models
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| This compound | MES Test | TBD |
| Valproic Acid | MES Test | 200 mg/kg |
| Compound D | 6 Hz Test | TBD |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- A study on related thiophene derivatives demonstrated significant anticancer activity against A549 cells, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
- Another research effort highlighted the importance of substituents on the thiophene ring in determining antimicrobial potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
